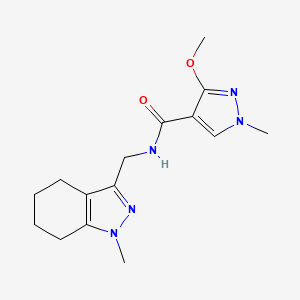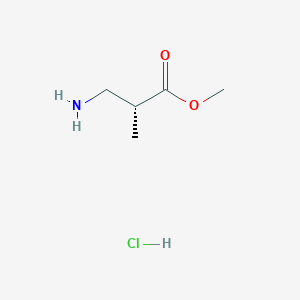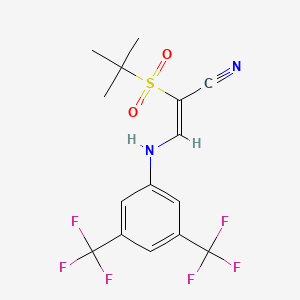![molecular formula C17H14ClNS B2772709 6-Chloro-4-methyl-2-[(4-methylphenyl)sulfanyl]quinoline CAS No. 338749-89-6](/img/structure/B2772709.png)
6-Chloro-4-methyl-2-[(4-methylphenyl)sulfanyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Chloro-4-methyl-2-[(4-methylphenyl)sulfanyl]quinoline is a synthetic quinoline derivative, which is a type of heterocyclic compound. It is composed of a fused six-membered ring and a five-membered ring, with two nitrogen atoms and two sulfur atoms. This compound is of interest because of its various applications in scientific research, such as its use in organic synthesis and its potential as a drug candidate. In
Scientific Research Applications
Anticancer and Antimicrobial Activities
Quinoline derivatives have been extensively studied for their anticancer and antimicrobial activities. They have shown promise in inhibiting various cancer cell lines and possess significant bioactivities against a range of bacterial and fungal infections. The incorporation of functional groups such as sulfonamides into the quinoline structure has been found to enhance their therapeutic potential, offering a pathway for the development of new anticancer and antimicrobial agents (Irfan et al., 2021).
Corrosion Inhibition
Quinoline derivatives have been recognized for their effectiveness as corrosion inhibitors, particularly in protecting metallic surfaces. Their ability to form stable chelating complexes through coordination bonding makes them valuable in extending the life of metals exposed to corrosive environments (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Materials
The structural features of quinoline and its derivatives, including quinoxaline, have been exploited in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems has proven beneficial for creating novel materials suitable for organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices (Lipunova et al., 2018).
Environmental Applications
Quinoline compounds have been explored for their potential in environmental applications, particularly in the degradation of pollutants. The challenging nature of quinoline's biodegradation due to its stable structure has spurred research into efficient methods for its removal from the environment, highlighting the importance of these compounds in addressing ecological concerns (Luo et al., 2020).
Properties
IUPAC Name |
6-chloro-4-methyl-2-(4-methylphenyl)sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNS/c1-11-3-6-14(7-4-11)20-17-9-12(2)15-10-13(18)5-8-16(15)19-17/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXALGKHOYWYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=C(C=C(C=C3)Cl)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-ethyl 2-(2-((2,5-dimethylfuran-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2772628.png)



![3-[(3,4-Dimethylphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2772633.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isopropyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2772636.png)

![2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2772638.png)
![1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2772639.png)
![N-[3-(4-morpholinyl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide](/img/structure/B2772640.png)
![5-[(E)-(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2772646.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2772648.png)
![N-(4-ethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2772649.png)
